molecular formula C10H4Cl2F3NO B097448 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol CAS No. 18706-23-5

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol

Cat. No.: B097448
CAS No.: 18706-23-5
M. Wt: 282.04 g/mol
InChI Key: AZADALPYSVBIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol is a useful research compound. Its molecular formula is C10H4Cl2F3NO and its molecular weight is 282.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Compounds Synthesis

6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol and its derivatives have been explored for synthesizing coordination compounds, notably with palladium. For instance, complexes with halogenated quinolin-8-ol derivatives have been prepared, revealing distinct structural arrangements and thermal stability. These complexes exhibit diverse non-bonding interactions and are characterized by various spectroscopic techniques, contributing to the understanding of their chemical properties and potential applications in material science and catalysis (Vranec & Potočňák, 2013).

Antimicrobial Activities

Quinolin-8-ol derivatives have demonstrated significant antimicrobial activities. A novel synthesis approach involving the Mannich reaction produced compounds with enhanced antibacterial efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Faizi et al., 1997).

Fluorescence and Photophysical Studies

Derivatives of this compound have been utilized in synthesizing fluorophore compounds, such as 4-fluorophenyl substituted tris(8-hydroxyquinoline)aluminum(III) complexes. These compounds exhibit strong fluorescence emissions, and their electronic structures have been investigated through density functional theory (DFT) and time-dependent DFT (TD-DFT), indicating potential applications in optoelectronic devices and sensors (Suliman, Al-Nafai, & Al-Busafi, 2014).

Corrosion Inhibition

Quinolin-8-ol derivatives, including those related to this compound, have been investigated as corrosion inhibitors for metals in acidic environments. Their efficacy is assessed through electrochemical techniques, revealing that these compounds can significantly protect metals from corrosion, which is crucial for industrial applications involving metal preservation (Douche et al., 2020).

Safety and Hazards

The safety data sheet for “6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Properties

IUPAC Name

6,8-dichloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2F3NO/c11-4-1-5-7(17)3-8(10(13,14)15)16-9(5)6(12)2-4/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZADALPYSVBIQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347677
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18706-23-5
Record name 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.